molecular formula C19H17BrN2O4 B4229764 4-bromobenzyl 1-(benzoylamino)-5-oxo-3-pyrrolidinecarboxylate

4-bromobenzyl 1-(benzoylamino)-5-oxo-3-pyrrolidinecarboxylate

Cat. No. B4229764
M. Wt: 417.3 g/mol
InChI Key: LTANULXABATKNZ-UHFFFAOYSA-N
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Description

4-bromobenzyl 1-(benzoylamino)-5-oxo-3-pyrrolidinecarboxylate, commonly known as BBOP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BBOP belongs to the class of pyrrolidinecarboxylate derivatives, which have been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

The mechanism of action of BBOP is not fully understood. However, studies have suggested that BBOP exerts its antitumor activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a critical role in the regulation of gene expression. Inhibition of HDACs leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and inhibition of oncogenes.
Biochemical and Physiological Effects:
BBOP has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that BBOP can induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis in cancer cells. BBOP has also been found to inhibit the production of pro-inflammatory cytokines and reduce the expression of inflammatory genes. BBOP has been shown to inhibit the growth of Gram-positive bacteria by disrupting the bacterial cell membrane.

Advantages and Limitations for Lab Experiments

One of the major advantages of BBOP is its potent antitumor activity. BBOP has been found to exhibit cytotoxicity against a wide range of cancer cell lines, making it a promising candidate for the development of anticancer drugs. BBOP also exhibits anti-inflammatory and antimicrobial properties, which make it a potential candidate for the treatment of inflammatory diseases and bacterial infections.
One of the limitations of BBOP is its low solubility in water, which makes it difficult to administer in vivo. BBOP also exhibits cytotoxicity against normal cells, which may limit its therapeutic potential.

Future Directions

There are several future directions for the research on BBOP. One potential direction is the development of BBOP analogs with improved solubility and selectivity. Another direction is the investigation of the mechanism of action of BBOP in more detail. Further studies are also needed to evaluate the in vivo efficacy and safety of BBOP.

Scientific Research Applications

BBOP has been extensively studied for its potential therapeutic applications. One of the major areas of research is its antitumor activity. Studies have shown that BBOP exhibits potent cytotoxicity against a wide range of cancer cell lines, including breast, lung, and colon cancer. BBOP has also been found to inhibit the growth of tumor cells by inducing cell cycle arrest and apoptosis.
In addition to its antitumor activity, BBOP has been found to exhibit anti-inflammatory and antimicrobial properties. BBOP has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of inflammatory genes. BBOP has also been found to exhibit antibacterial activity against Gram-positive bacteria.

properties

IUPAC Name

(4-bromophenyl)methyl 1-benzamido-5-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O4/c20-16-8-6-13(7-9-16)12-26-19(25)15-10-17(23)22(11-15)21-18(24)14-4-2-1-3-5-14/h1-9,15H,10-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTANULXABATKNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)NC(=O)C2=CC=CC=C2)C(=O)OCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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